molecular formula C12H9BrN2S B14882346 6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14882346
M. Wt: 293.18 g/mol
InChI Key: VXZYEUORBKTURU-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of bromine, methyl, and thiophene groups in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method that is both efficient and environmentally friendly . The reaction conditions generally involve neutral or weakly basic organic solvents at elevated temperatures. Industrial production methods may employ solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the product .

Chemical Reactions Analysis

6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, contributing to its anxiolytic and sedative effects . The presence of the thiophene group enhances its binding affinity to these targets, leading to increased potency and efficacy.

Comparison with Similar Compounds

6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A sedative used for the treatment of insomnia.

    Alpidem: An anxiolytic agent.

    Saripidem: Another anxiolytic compound.

    Olprione: A drug used for heart failure.

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications

Properties

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

6-bromo-8-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2S/c1-8-4-10(13)5-15-6-11(14-12(8)15)9-2-3-16-7-9/h2-7H,1H3

InChI Key

VXZYEUORBKTURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CSC=C3)Br

Origin of Product

United States

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